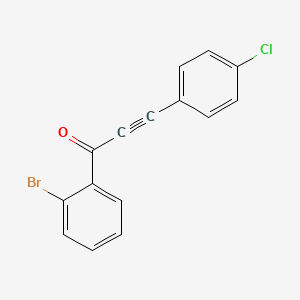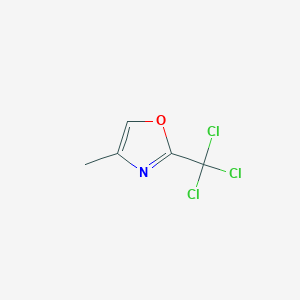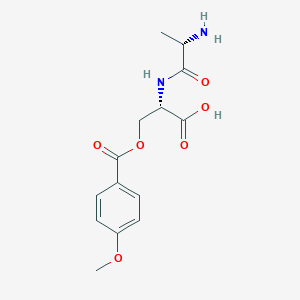![molecular formula C18H11ClN6OS B15172454 3-(3-chlorophenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B15172454.png)
3-(3-chlorophenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin derivatives
Métodos De Preparación
The synthesis of 3-(3-chlorophenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to ensure cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
3-(3-chlorophenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and thiazolyl moieties, using suitable nucleophiles or electrophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its binding affinity, selectivity, and overall pharmacodynamics .
Comparación Con Compuestos Similares
Similar compounds to 3-(3-chlorophenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one include other pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties. Other similar compounds include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
Propiedades
Fórmula molecular |
C18H11ClN6OS |
|---|---|
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
5-(3-chlorophenyl)-4-methyl-11-(1,3-thiazol-2-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C18H11ClN6OS/c1-10-14(11-3-2-4-12(19)9-11)16-22-21-15-13(25(16)23-10)5-7-24(17(15)26)18-20-6-8-27-18/h2-9H,1H3 |
Clave InChI |
BYHORSRRFPUXRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C3=C(C(=O)N(C=C3)C4=NC=CS4)N=NC2=C1C5=CC(=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B15172382.png)
![1-Methyl-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B15172386.png)
![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate](/img/structure/B15172394.png)
![2-Methoxy-3-phenyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15172402.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate](/img/structure/B15172408.png)

![Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate](/img/structure/B15172430.png)

![[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B15172446.png)
![2,2'-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}](/img/structure/B15172449.png)


![4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B15172463.png)
